molecular formula C76H106N18O19S2 B12107583 (D-Phe7)-Somatostatin-14

(D-Phe7)-Somatostatin-14

Cat. No.: B12107583
M. Wt: 1639.9 g/mol
InChI Key: XWJDVNOOYSANGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Phe7)-Somatostatin-14 is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is characterized by the substitution of the seventh amino acid in the somatostatin sequence with D-phenylalanine, which enhances its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Phe7)-Somatostatin-14 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(D-Phe7)-Somatostatin-14 undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between cysteine residues can be oxidized, affecting the peptide’s conformation and activity.

    Reduction: Reduction of the disulfide bridge can lead to the formation of linear peptides.

    Substitution: Amino acid residues can be substituted to create analogs with different biological properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Standard SPPS reagents such as DIC and HOBt.

Major Products

The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids.

Scientific Research Applications

(D-Phe7)-Somatostatin-14 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating cell proliferation and neurotransmission.

    Medicine: Explored for its potential therapeutic effects in treating neuroendocrine tumors and other diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

(D-Phe7)-Somatostatin-14 exerts its effects by binding to somatostatin receptors (SSTRs) on the surface of target cells. This binding inhibits the release of various hormones and neurotransmitters, modulating endocrine and nervous system functions. The molecular pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP (cAMP) levels, and activation of protein phosphatases.

Comparison with Similar Compounds

Similar Compounds

    Somatostatin-14: The natural form of the hormone with a shorter half-life.

    Octreotide: A synthetic analog with a longer half-life and higher potency.

    Lanreotide: Another synthetic analog used in the treatment of acromegaly and neuroendocrine tumors.

Uniqueness

(D-Phe7)-Somatostatin-14 is unique due to the substitution of D-phenylalanine, which enhances its stability and biological activity compared to natural somatostatin. This modification allows for more prolonged and effective therapeutic applications.

Properties

InChI

InChI=1S/C76H106N18O19S2/c1-41(79)64(100)82-37-61(99)83-58(39-114)73(109)85-50(27-15-17-29-77)65(101)89-56(35-60(80)98)70(106)87-52(31-44-19-7-4-8-20-44)67(103)86-53(32-45-21-9-5-10-22-45)68(104)88-55(34-47-36-81-49-26-14-13-25-48(47)49)69(105)84-51(28-16-18-30-78)66(102)93-62(42(2)96)74(110)90-54(33-46-23-11-6-12-24-46)71(107)94-63(43(3)97)75(111)91-57(38-95)72(108)92-59(40-115)76(112)113/h4-14,19-26,36,41-43,50-59,62-63,81,95-97,114-115H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJDVNOOYSANGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)CNC(=O)C(C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H106N18O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1639.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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